1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine

Lipophilicity Drug-likeness Membrane permeability

1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine (CAS 1437485-25-0; molecular formula C9H12N4; MW 176.22 g/mol) is a heterocyclic amine belonging to the imidazo[4,5-c]pyridine scaffold class. This fused bicyclic system, comprising an imidazole ring fused to a pyridine at the [4,5-c] junction, is recognized as a privileged structure in medicinal chemistry due to its structural resemblance to purines and its capacity to engage diverse biological targets including kinases, GABAA receptors, and inflammatory pathway components.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
Cat. No. B11913439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCC(C1=NC2=C(N1)C=NC=C2)NC
InChIInChI=1S/C9H12N4/c1-6(10-2)9-12-7-3-4-11-5-8(7)13-9/h3-6,10H,1-2H3,(H,12,13)
InChIKeyMARPMWHLAYDACZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine CAS 1437485-25-0: Chemical Identity and Compound Class Positioning for Research Procurement


1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine (CAS 1437485-25-0; molecular formula C9H12N4; MW 176.22 g/mol) is a heterocyclic amine belonging to the imidazo[4,5-c]pyridine scaffold class [1]. This fused bicyclic system, comprising an imidazole ring fused to a pyridine at the [4,5-c] junction, is recognized as a privileged structure in medicinal chemistry due to its structural resemblance to purines and its capacity to engage diverse biological targets including kinases, GABAA receptors, and inflammatory pathway components [2]. The compound features a chiral N-methylethanamine side chain at the C2 position of the imidazo[4,5-c]pyridine core, distinguishing it from primary amine analogs that lack the N-methyl substituent [1]. Available from multiple commercial suppliers at purities of 95%–98%, this compound serves primarily as a research intermediate, fragment-based drug discovery building block, and comparator tool in structure-activity relationship (SAR) campaigns [1][2].

Why Generic Substitution of 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine with In-Class Analogs Carries Procurement Risk


Imidazo[4,5-c]pyridine building blocks are frequently treated as interchangeable cores in medicinal chemistry libraries; however, even minor structural variations—such as N-methylation position, linker length, or amine class—produce quantifiably distinct physicochemical property profiles that can alter pharmacokinetic behavior, target engagement, and off-target liability [1]. Direct comparison of computed properties demonstrates that 1-(1H-imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine differs from its closest commercially available analogs by up to 0.9 log units in lipophilicity (XLogP3), one additional hydrogen bond donor, and altered topological polar surface area [1]. Furthermore, the secondary amine character of the N-methylethanamine side chain places this compound in a distinct promiscuity risk category relative to primary amine analogs, based on published analyses of amine class-dependent in vitro profiling and toxicology outcomes [2]. These quantitative divergences mean that substituting this compound with a structurally similar but physicochemically distinct analog—without experimental validation—introduces uncontrolled variables into SAR interpretation, fragment-growing campaigns, and lead optimization workflows [1][2].

Quantitative Evidence for Differentiated Selection of 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine Over Closest Analogs


Lipophilicity Advantage: Target Compound XLogP3 of 0.2 vs −0.3 to −0.7 for Closest Primary Amine Analogs

The target compound exhibits a computed XLogP3 of 0.2, which is 0.5 log units higher than the primary amine analog 2-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine (XLogP3 −0.2), 0.5 log units higher than the N-methyl imidazole positional isomer 1-(1-methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine (XLogP3 −0.3), and 0.9 log units higher than the one-carbon linker analog (3H-imidazo[4,5-c]pyridin-2-yl)methanamine (XLogP3 −0.7) [1]. All XLogP3 values were computed using the same algorithm (XLogP3 3.0, PubChem release 2021.05.07–2024.11.20), enabling cross-compound comparison [1]. A 0.5 log unit increase in XLogP3 corresponds to approximately a 3.2-fold increase in octanol-water partition coefficient, which is associated with enhanced passive membrane permeability for compounds within this MW range [1].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count Differentiation: Target Retains 2 HBD vs 1 HBD for N-Methyl Imidazole Isomer

The target compound possesses 2 hydrogen bond donors (HBD): the imidazole N-H and the secondary amine N-H of the N-methylethanamine side chain [1]. In contrast, the positional isomer 1-(1-methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine (Comparator A, CAS 1437433-35-6) has only 1 HBD, because the N-methyl group occupies the imidazole nitrogen, leaving only the primary amine as a donor [1]. The primary amine analogs (Comparators B and C) each have 2 HBDs from the imidazole N-H and primary amine NH₂ [1]. This means the target compound uniquely offers a secondary amine HBD with distinct steric and electronic properties compared to a primary amine, while retaining the imidazole N-H that is lost in Comparator A [1].

Hydrogen bonding Target engagement Fragment elaboration

Topological Polar Surface Area: Target TPSA 53.6 Ų vs 56.7 Ų for N-Methyl Imidazole Isomer

The target compound has a computed topological polar surface area (TPSA) of 53.6 Ų [1]. The N-methyl imidazole positional isomer (Comparator A) has a TPSA of 56.7 Ų, representing a 3.1 Ų (5.5%) lower value for the target [1]. This difference arises because the N-methyl group in Comparator A is on the imidazole ring, altering the spatial distribution of polar atoms, whereas the N-methyl in the target compound is on the exocyclic amine side chain [1]. Both values remain within the well-established threshold of <140 Ų for oral bioavailability and <90 Ų for blood-brain barrier penetration [1], but the 3.1 Ų difference can be meaningful in fine-tuning CNS exposure profiles during lead optimization [2].

Polar surface area Oral bioavailability CNS penetration

Secondary Amine Character and Differential Promiscuity Risk Relative to Primary Amine Analogs

The target compound is a secondary amine (N-methylethanamine side chain), whereas Comparators B and C are primary amines [1]. A published analysis of in vitro pharmacological profiling and toxicology data across large compound sets demonstrated that primary amines exhibit reduced promiscuity in in vitro assays and improved profiles in in vivo toxicology studies compared to secondary and tertiary amines [2]. Specifically, secondary amines were associated with a higher frequency of hits in broad-panel off-target screens, attributed to their increased lipophilicity and altered ionization behavior [2]. This means that while the target compound's secondary amine may offer advantages in potency through enhanced hydrophobic contacts, it simultaneously carries a potentially increased off-target liability that must be accounted for in screening cascade design [2].

Amine promiscuity Off-target toxicity Secondary amine Primary amine

Rotatable Bond Count and Conformational Flexibility: Target Offers 2 Rotatable Bonds vs 1 for the Tighter Methanamine and N-Methyl Imidazole Analogs

The target compound has 2 rotatable bonds (the ethanamine linker and the N-methyl group), compared to 1 rotatable bond for Comparator A (N-methyl imidazole isomer, CAS 1437433-35-6) and Comparator C (methanamine analog, CAS 933693-27-7) [1]. Comparator B (primary amine with two-carbon linker, CAS 933718-55-9) also has 2 rotatable bonds [1]. The additional rotatable bond in the target compound relative to Comparators A and C introduces greater conformational flexibility at the cost of a higher entropic penalty upon binding [1]. In fragment-based drug discovery, 2 rotatable bonds is considered optimal (0–2 range for fragment-like molecules), providing a balance between conformational adaptability for target engagement and limited entropic cost [1].

Conformational flexibility Entropic penalty Fragment elaboration

Commercial Purity Benchmarking: Target Available at 95%–98% Purity with ISO-Certified Quality Systems

Multiple vendors list 1-(1H-imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine at minimum purity specifications of 95% (AKSci) and 98% (MolCore, with ISO certification) . The N-methyl imidazole isomer (Comparator A, CAS 1437433-35-6) is also available at 95%–98% purity from similar vendors . The primary amine analog 2-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine (Comparator B, CAS 933718-55-9) is listed at 98% purity . The methanamine analog (Comparator C, CAS 933693-27-7) is available at 95% purity . In addition to purity parity, the target compound benefits from ISO-certified manufacturing (MolCore) and documented long-term storage conditions (2–8 °C, under nitrogen), providing procurement-grade quality assurance that is not uniformly documented across all comparator sources .

Purity specification Quality control Procurement reliability

Recommended Application Scenarios for 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Campaigns Requiring Balanced Lipophilicity and Conformational Flexibility

With an XLogP3 of 0.2—positioned between the more hydrophilic primary amine analogs (XLogP3 −0.2 to −0.7)—and 2 rotatable bonds, the target compound is well-suited as a fragment hit starting point for targets where moderate lipophilicity is desired for cellular permeability without exceeding fragment-like property thresholds [1]. Its lipophilicity advantage over the primary amine analog 2-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine (ΔXLogP3 = +0.5) may translate to improved cellular uptake in intracellular target assays, while its fragment-compliant MW (176.22) and rotatable bond count (2) maintain ligand efficiency potential [1].

Kinase Inhibitor SAR Programs Requiring Retention of the Imidazole N-H Hinge-Binding Donor

The imidazo[4,5-c]pyridine scaffold has established utility as a kinase inhibitor core, with the imidazole N-H serving as a critical hinge-region hydrogen bond donor [1]. Unlike the N-methyl imidazole isomer (Comparator A, CAS 1437433-35-6) which blocks this donor (HBD = 1), the target compound retains the imidazole N-H (HBD = 2), preserving a key pharmacophoric element for ATP-competitive kinase inhibition [1]. The secondary amine on the side chain additionally provides a vector for selective substitution in fragment-to-lead elaboration, as demonstrated in patented Akt and MSK-1 inhibitor series built on the 1H-imidazo[4,5-c]pyridin-2-yl template [2].

CNS Drug Discovery Programs Leveraging Favorable TPSA for Blood-Brain Barrier Penetration

With a TPSA of 53.6 Ų—well below the 60–90 Ų thresholds associated with favorable CNS penetration—the target compound is an appropriate chemical starting point for neuroscience-targeted programs [1]. The imidazo[4,5-c]pyridine scaffold has precedent as a GABAA receptor modulator scaffold (e.g., bamaluzole), and the target compound's physicochemical profile (TPSA 53.6 Ų, XLogP3 0.2, MW 176.22) falls within CNS drug-like space [2]. The 3.1 Ų lower TPSA compared to the N-methyl imidazole isomer may offer a marginal advantage in optimizing brain exposure [1].

Selectivity Profiling and Off-Target Risk Assessment Studies Using Secondary Amine Controls

Given published evidence that secondary amines exhibit higher promiscuity in in vitro off-target panels compared to primary amines, the target compound can serve as a representative secondary amine probe in promiscuity risk assessment workflows [1]. When used alongside its primary amine analog 2-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine (Comparator B), the pair enables direct, scaffold-matched comparison of amine-class effects on selectivity profiles, informing whether the N-methyl substituent introduces disproportionate off-target liability in a given target family [1].

Quote Request

Request a Quote for 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.